molecular formula C18H22N2O2S B2896772 1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea CAS No. 1208511-87-8

1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea

Cat. No.: B2896772
CAS No.: 1208511-87-8
M. Wt: 330.45
InChI Key: XGDDRSKSXHDPMQ-UHFFFAOYSA-N
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Description

This urea derivative features a central urea group (-NH-C(O)-NH-) linked to two distinct substituents:

  • R1: o-Tolyl group (2-methylphenyl), providing steric bulk and lipophilicity.
  • R2: A methylene-tethered tetrahydropyran (THP) ring substituted at the 4-position with a thiophen-2-yl moiety.

The molecular formula is inferred as C₁₉H₂₂N₂O₂S (exact mass: ~354.14 g/mol).

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-5-2-3-6-15(14)20-17(21)19-13-18(8-10-22-11-9-18)16-7-4-12-23-16/h2-7,12H,8-11,13H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDDRSKSXHDPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, antifungal, and antibacterial properties. This article reviews the synthesis, characterization, and biological evaluations of this compound, drawing from various research studies.

The molecular formula of 1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea is C18H19F3N2O2SC_{18}H_{19}F_3N_2O_2S, with a molecular weight of approximately 363.48 g/mol. The structure includes a thiophene ring and a tetrahydro-pyran moiety, which are significant for its biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of thiophenes with tetrahydropyran derivatives. The methodology often employs various coupling reactions to achieve the desired urea linkage. For instance, the reaction conditions may include the use of isocyanates or carbamates to facilitate the formation of the urea bond.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea and urea derivatives. For instance, compounds structurally similar to 1-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-3-(o-tolyl)urea have shown promising results in vitro against various cancer cell lines:

CompoundCell LineGI50 (μM)TGI (μM)LC50 (μM)
1EKVX1.721.525.9
2RPMI-822628.715.927.9
3OVCAR-415.1--

These findings suggest that similar compounds can exhibit selective cytotoxicity against specific cancer types, indicating a potential for targeted therapy.

Antifungal and Antibacterial Activity

The compound has also been evaluated for antifungal activity against plant pathogens and larvicidal activity against Aedes aegypti. In one study, derivatives showed significant antifungal effects, particularly against Phomopis obscurans, with some compounds achieving an LD50 value as low as 67.9 ppm .

Case Studies

  • Antitumor Efficacy : A study published in Medicinal Chemistry demonstrated that a related thiourea derivative exhibited broad-spectrum antitumor activity across several cancer cell lines, with notable selectivity and lower cytotoxicity towards non-cancerous cells .
  • Antifungal Activity : In another investigation, several urea derivatives were synthesized and tested against fungal pathogens, revealing that certain modifications significantly enhanced their antifungal potency compared to traditional agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and analogs from the evidence:

Compound ID/Name R1 Substituent R2 Substituent Heterocycle in R2 Molecular Formula Key Features
Target Compound o-Tolyl (4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl Tetrahydropyran (O) C₁₉H₂₂N₂O₂S Combines THP rigidity with thiophene π-system
1-(2-Chlorophenyl)-3-... () 2-Chlorophenyl (4-Methoxytetrahydro-2H-thiopyran -4-yl)methyl Thiopyran (S) C₁₅H₁₉ClN₂O₂S Sulfur in ring; methoxy enhances polarity
1-(2-Methoxyphenyl)-3-... () 2-Methoxyphenyl (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl Tetrahydropyran (O) C₂₀H₂₂N₂O₃S Dual substituent (THP + thiophene) on methyl
TTU9 () m-Tolyl 4-(Thiophen-2-yl)thiazol-2-yl Thiazole (N, S) C₁₅H₁₂N₄OS₂ Thiazole-thiophene hybrid; higher planarity
Key Observations:
  • Heterocycle Impact: Replacing THP (oxygen) with thiopyran (sulfur, ) increases lipophilicity and alters metabolic pathways .
  • The o-tolyl group in the target compound balances lipophilicity and steric hindrance.
Analysis:
  • TTU9’s higher melting point (200–202°C) suggests strong intermolecular forces due to its planar thiazole-thiophene system .
  • Safety data for ’s compound highlights flammability risks (P210), common in organic solids .

Pharmacological Potential (Inferred)

While direct bioactivity data for the target compound is absent, structural analogs provide insights:

  • Thiophene-containing ureas (e.g., TTU series in ) are often investigated for antitumor or antimicrobial activity due to thiophene’s role in DNA intercalation .
  • THP moieties (as in the target compound) improve pharmacokinetic properties by reducing first-pass metabolism .

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